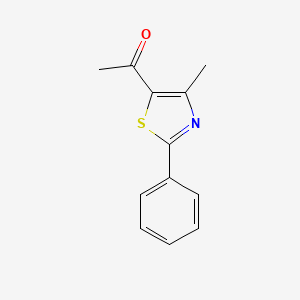

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSKZUOBXJWMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337235 | |

| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7520-94-7 | |

| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one chemical properties

<An In-depth Technical Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of this compound, a trisubstituted thiazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The thiazole ring system is a well-established "privileged scaffold," frequently found in FDA-approved drugs and biologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide delves into the core chemical properties, synthesis, reactivity, and potential applications of this specific molecule, offering field-proven insights for professionals in drug discovery and development. We will explore its physicochemical characteristics, spectroscopic signature, and established synthetic routes, with a focus on the causality behind experimental choices.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundational step for all subsequent research and development. This compound is a solid, crystalline compound.[3] Its core structure consists of a central 1,3-thiazole ring substituted at positions 2, 4, and 5 with a phenyl group, a methyl group, and an acetyl group, respectively.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | PubChem[4] |

| CAS Number | 7520-94-7 | ChemicalBook, Biosynth[5] |

| Molecular Formula | C₁₂H₁₁NOS | PubChem[4] |

| Molecular Weight | 217.29 g/mol | Biosynth |

| InChI Key | RXSKZUOBXJWMHY-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | Biosynth |

Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic properties is critical for predicting a compound's behavior in both chemical reactions and biological systems. These parameters influence everything from solubility and formulation to reaction kinetics and structural confirmation.

Physicochemical Properties

The properties listed below are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Physicochemical Data

| Property | Value | Notes & Significance |

|---|---|---|

| Melting Point | 66 °C | Indicates the compound is a solid at room temperature and provides a measure of purity. |

| Calculated LogP | 2.6 | The octanol-water partition coefficient suggests good lipid solubility, a key factor for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | This value is within the desirable range for oral bioavailability, suggesting it can cross biological membranes.[4] |

| Solubility | 13.9 µg/mL (in buffer at pH 7.4) | Limited aqueous solubility is a common characteristic for such aromatic structures and a key consideration for formulation.[4] |

| pKa (Conjugate Acid) | ~2.5 | Thiazoles are significantly less basic than imidazoles, with the ring nitrogen being the primary site of protonation.[6] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural fingerprint of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the methyl protons (a singlet around 2.5 ppm), the acetyl protons (another singlet likely downfield), and the aromatic protons of the phenyl ring (multiplets in the 7-8 ppm region). The specific chemical shifts provide confirmation of the electronic environment of each proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for each of the 12 carbons in the molecule, including the carbonyl carbon of the acetyl group (typically >190 ppm), the carbons of the thiazole and phenyl rings, and the two methyl carbons.

-

Mass Spectrometry (MS): The exact mass would be 217.0561, corresponding to the molecular formula C₁₂H₁₁NOS.[4] Fragmentation patterns would likely show cleavage of the acetyl group and fragmentation of the thiazole ring, which can be used for structural elucidation.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the ketone, C=N and C=C stretching frequencies for the thiazole and phenyl rings, and C-H stretching for the aromatic and methyl groups.

Synthesis and Manufacturing

The most common and efficient method for constructing the 2,4,5-trisubstituted thiazole core of this molecule is the Hantzsch Thiazole Synthesis .[7][8][9] This robust reaction has been a cornerstone of heterocyclic chemistry since its discovery in 1887.[8]

Retrosynthetic Analysis & Mechanistic Insight

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8][9][10] For the target molecule, the logical disconnection points are the C-S and C-N bonds within the thiazole ring.

This leads to two primary starting materials:

-

Thiobenzamide (a thioamide)

-

3-Chloro-2,4-pentanedione (an α-haloketone)

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being an excellent nucleophile, attacks the carbon bearing the halogen in an Sₙ2 reaction.[7][11]

-

Tautomerization & Cyclization: Following the initial attack, an intermediate is formed which then undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack by the nitrogen atom on the ketone's carbonyl carbon forms the five-membered ring.[11]

-

Dehydration: The final step is a dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of this compound.

Materials:

-

Thiobenzamide

-

3-Chloro-2,4-pentanedione

-

Ethanol (or other suitable solvent like methanol)

-

Sodium Bicarbonate or Sodium Carbonate solution (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve an equimolar amount of thiobenzamide in ethanol.

-

Reagent Addition: Slowly add one equivalent of 3-chloro-2,4-pentanedione to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize any generated HCl.[7]

-

Precipitation: The product, being poorly soluble in water, will often precipitate out as a solid.[7]

-

Filtration & Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch synthesis for the target molecule.

Caption: Hantzsch synthesis workflow for the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The 2,4,5-trisubstituted thiazole scaffold is a cornerstone in modern drug discovery, exhibiting a vast array of biological activities.[2] This is attributed to the thiazole ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.

The Thiazole Core: A Privileged Scaffold

Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including:

-

Anticancer: Compounds containing this core have shown activity against various cancer cell lines.[1][2][12]

-

Antimicrobial: The scaffold is present in numerous antibacterial and antifungal agents.[1][12][13]

-

Anti-inflammatory: Thiazole derivatives have been investigated as potent anti-inflammatory agents.[1][12]

-

Antiviral: The ring system is a component of molecules with antiviral properties, including against HIV.[1][9]

The specific compound, this compound, serves as a versatile building block. The acetyl group at the 5-position is a key functional handle for further chemical modification. For instance, it can undergo condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are themselves a well-known class of bioactive molecules.[14] It can also be reduced to an alcohol, providing another point for derivatization.[15]

Structure-Activity Relationship (SAR) Logic

The structure of this molecule provides three key positions for modification to explore structure-activity relationships in a drug discovery program.

Caption: Key modification points for SAR studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are mandatory.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4]

-

Recommended PPE: Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical entity, underpinned by the robust and versatile Hantzsch synthesis. Its trisubstituted thiazole core represents a privileged scaffold in medicinal chemistry, offering multiple avenues for derivatization in the pursuit of novel therapeutic agents. The physicochemical and spectroscopic properties outlined in this guide provide the foundational knowledge required for its effective use in research and development. A thorough understanding of its synthesis, reactivity, and safety profile is essential for any scientist working with this promising compound.

References

- Vertex AI Search. (n.d.). The in silico physicochemical properties of thiazole derivatives... - ResearchGate.

- ChemicalBook. (n.d.). This compound synthesis.

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- Biosynth. (n.d.). This compound.

- ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives.

- SciSpace. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.

- Sigma-Aldrich. (n.d.). This compound hydrochloride.

- PubMed. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.

- YouTube. (2019). synthesis of thiazoles.

- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Thiazole.

- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PubChemLite. (n.d.). 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 125989-57-3 [sigmaaldrich.com]

- 4. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. PubChemLite - 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol (C12H13NOS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 7520-94-7): A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] This guide focuses on a specific exemplar of this chemical class, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS 7520-94-7), providing a comprehensive technical overview of its synthesis, physicochemical properties, and, by extension of its chemical class, its potential as a versatile building block in the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing aspects from synthetic strategy to formulation and bioavailability.

| Property | Value | Source |

| CAS Number | 7520-94-7 | [3] |

| Molecular Formula | C₁₂H₁₁NOS | [3] |

| Molecular Weight | 217.29 g/mol | [3] |

| IUPAC Name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | [3] |

| Melting Point | 66 °C | |

| Solubility | 13.9 µg/mL (at pH 7.4) | [3] |

| Appearance | Solid | |

| Canonical SMILES | CC1=C(C(=O)C)SC(=N1)C2=CC=CC=C2 | [3] |

| InChI Key | RXSKZUOBXJWMHY-UHFFFAOYSA-N | [3] |

Spectral Data:

Preliminary spectral information for this compound is available in public repositories.

-

¹³C NMR Spectra: Available through SpectraBase.[3]

-

GC-MS: Data is available from the NIST Mass Spectrometry Data Center.[3]

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most probable and widely employed method for the synthesis of this class of thiazoles is the Hantzsch thiazole synthesis. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Principle:

The synthesis of this compound would logically proceed via the reaction of 3-chloro-2,4-pentanedione with benzamide. The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol (Hypothetical):

The following protocol is a representative procedure based on established Hantzsch thiazole syntheses for analogous compounds.

Materials:

-

3-Chloro-2,4-pentanedione

-

Benzamide

-

Ethanol (or other suitable solvent like methanol or DMF)

-

Triethylamine (or another suitable base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamide (1.0 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent).

-

Base Addition: Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

-

Isolation: The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Causality in Experimental Choices:

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively inert under the reaction conditions.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.

-

Reflux: Heating the reaction provides the necessary activation energy for the cyclization and dehydration steps.

Caption: Hantzsch Thiazole Synthesis Workflow.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the vast body of research on analogous thiazole derivatives allows for informed postulation of its potential therapeutic applications.

1. Anticancer Activity:

The thiazole scaffold is a key component in several anticancer drugs, including the FDA-approved tyrosine kinase inhibitor, Dasatinib. Numerous studies have demonstrated the potent cytotoxic effects of novel thiazole derivatives against a variety of cancer cell lines.[1][2] The phenyl and acetyl substituents on the target molecule provide avenues for further functionalization to optimize anticancer efficacy.

Potential Experimental Protocol for Anticancer Screening (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

2. Antimicrobial and Antifungal Activity:

Thiazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[4] The thiazole ring is a key structural feature in some antibiotics and antifungal agents. The lipophilic nature of the phenyl group in this compound may facilitate its passage through microbial cell membranes.

Potential Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

3. Anti-inflammatory Activity:

Certain thiazole-containing compounds have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6] The structural features of this compound suggest it could be a scaffold for the development of novel anti-inflammatory agents.

Potential Signaling Pathway Involvement:

Based on the activities of other thiazole derivatives, this compound or its derivatives could potentially modulate key signaling pathways implicated in disease, such as:

-

Kinase Signaling Pathways: In cancer, thiazole-containing compounds often target protein kinases involved in cell proliferation and survival, such as the VEGF receptor kinase.

-

NF-κB Signaling Pathway: In inflammation, modulation of the NF-κB pathway is a common mechanism of action for anti-inflammatory drugs.

-

Microbial Biosynthesis Pathways: As antimicrobial agents, thiazoles can interfere with essential metabolic pathways in bacteria and fungi.

Caption: Potential Therapeutic Areas for Investigation.

Future Directions and Conclusion

This compound represents a valuable, yet underexplored, chemical entity within the pharmacologically significant class of thiazoles. Its straightforward synthesis via the Hantzsch reaction makes it an accessible starting point for the generation of diverse chemical libraries. While direct biological data for this specific compound is sparse, the extensive research on its structural analogs strongly suggests its potential as a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

For researchers in drug discovery, this compound offers a promising platform for lead optimization. The phenyl and acetyl moieties are amenable to a wide range of chemical modifications to explore structure-activity relationships (SAR) and enhance potency and selectivity for various biological targets. Future research should focus on the systematic biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent antimicrobial agents. Future Medicinal Chemistry, 7(16), 2173-2193. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 540397, this compound. Retrieved from [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). A review on the synthesis and biological activity of thiazole derivatives. Journal of Heterocyclic Chemistry, 52(4), 968-984. Available from: [Link]

-

Prateek, P., Kumar, A., & Singh, R. K. (2020). Synthesis and Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157. Available from: [Link]

-

Demchenko, A., Bobkova, L., Yadlovskiy, O., Buchtiarova, T., & Demchenko, S. (2016). Synthesis and Biological Activity of New[4][7]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255-268. Available from: [Link]

-

El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-El-Fattah, M. F. (2011). Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents. Bioorganic & Medicinal Chemistry, 19(24), 7349-7356. Available from: [Link]

-

Mishra, R., & Jha, K. K. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. media.neliti.com [media.neliti.com]

- 3. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpmr.com [wjpmr.com]

- 6. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiazole derivatives.[1] The presence of the phenyl and acetyl groups on the thiazole ring provides a framework that can be readily modified to explore structure-activity relationships, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a versatile scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NOS | [2][3] |

| Molecular Weight | 217.29 g/mol | [2][3] |

| IUPAC Name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | [3] |

| CAS Number | 7520-94-7 | [2][3] |

| Melting Point | 66 °C | |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central 1,3-thiazole ring. A methyl group is attached at position 4, a phenyl group at position 2, and an acetyl group at position 5.

Caption: Molecular structure of this compound.

Synthesis

The most common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In the case of the title compound, the precursors are 3-chloro-2,4-pentanedione and thiobenzamide.[2]

Experimental Protocol: Hantzsch Thiozale Synthesis (General Procedure)

The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

3-Chloro-2,4-pentanedione

-

Thiobenzamide

-

Ethanol (or other suitable solvent)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Reflux condenser

-

Apparatus for filtration (e.g., Büchner funnel)

-

Recrystallization solvents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 3-chloro-2,4-pentanedione.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 8 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the crude product by filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent to yield the final product. A yield of approximately 90% has been reported for similar syntheses.[2]

Caption: General workflow for the Hantzsch synthesis of the title compound.

Applications in Drug Development

The thiazole ring is a prominent scaffold in a number of FDA-approved drugs and serves as a versatile building block in the design of new therapeutic agents. Derivatives of thiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1]

Antimicrobial and Antifungal Potential

The thiazole nucleus is a key component in many compounds exhibiting potent antimicrobial and antifungal activities. The presence of the sulfur and nitrogen atoms in the ring is believed to be crucial for their interaction with biological targets in microorganisms. While specific studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, numerous studies on structurally related compounds highlight the potential of this scaffold. For instance, various substituted phenylthiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]

Anticancer Potential

Thiazole-containing compounds have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can include inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The cytotoxic properties of various 1,3,4-thiadiazole derivatives, which share a similar heterocyclic core, have been reported against a range of cancer cell lines, including breast, colon, and lung cancer.[6][7][8] The phenyl and acetyl substituents on the this compound scaffold provide opportunities for further chemical modification to optimize anticancer efficacy and selectivity.

Safety and Handling

For safe handling in a laboratory setting, it is important to be aware of the potential hazards associated with this compound. The following GHS hazard statements have been associated with this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction, coupled with the known biological activities of the thiazole core, makes it an attractive starting point for the design and synthesis of novel antimicrobial and anticancer agents. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one from Thiobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, a valuable heterocyclic ketone, commencing from thiobenzamide. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a powerful and versatile method for constructing the thiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of the reaction parameters. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of the Thiazole Moiety

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The thiazole ring's unique electronic properties and ability to engage in various non-covalent interactions contribute to its prevalence as a pharmacophore. The target molecule, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis via the Hantzsch reaction from readily available starting materials like thiobenzamide offers an efficient and scalable route.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] In our specific case, the synthesis of this compound involves the reaction between thiobenzamide and 3-chloro-2,4-pentanedione.[3]

The Core Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack: The sulfur atom of thiobenzamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione. This is an SN2-type reaction that results in the formation of an intermediate S-alkylated thioimidate salt.[4]

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking one of the carbonyl carbons of the pentanedione moiety. This intramolecular cyclization step forms a five-membered thiazoline ring intermediate.[4]

-

Dehydration: The resulting thiazoline intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable, aromatic thiazole ring. This dehydration is the driving force for the reaction, leading to the final product.

The choice of an α-haloketone is critical. The halogen acts as a good leaving group, facilitating the initial nucleophilic attack by the thioamide. The presence of the two carbonyl groups in 3-chloro-2,4-pentanedione provides the necessary electrophilic centers for the subsequent cyclization step.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Sources

Spectroscopic data for 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

Executive Summary: This guide provides a detailed technical overview of the essential spectroscopic data for the characterization of this compound (CAS: 7520-94-7), a heterocyclic ketone with potential applications as a versatile scaffold in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the experimental causality and data interpretation critical for researchers, scientists, and drug development professionals. We will explore the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, present the expected spectral features, and provide a logical framework for their interpretation, ensuring a self-validating approach to compound identification and purity assessment.

Introduction and Molecular Structure

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in pharmaceutical chemistry, known for its wide range of biological activities.[1] The structural integrity and purity of such compounds are paramount in any research or development pipeline, making comprehensive spectroscopic characterization a non-negotiable step.

Molecular Details:

The molecule's structure consists of a central 1,3-thiazole ring substituted at position 2 with a phenyl group, at position 4 with a methyl group, and at position 5 with an acetyl group. Each of these functional groups will produce characteristic signals in various spectroscopic analyses.

Chemical Structure:

Caption: Chemical structure of this compound.

Experimental Workflow for Spectroscopic Analysis

A robust analytical workflow is crucial for obtaining high-quality, reproducible data. The choice of solvents, instrumentation parameters, and sample preparation techniques directly impacts the final spectra. The following workflow represents a standard, self-validating protocol for the characterization of a small organic molecule like the topic compound.

Caption: Standard experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Scan: Perform a background scan of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS) Protocol

MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI, or dichloromethane for GC-MS).

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

-

Analysis: Inject the sample into the instrument.

-

For GC-MS: Use a temperature program that allows for the elution of the compound. The mass analyzer will scan a range (e.g., m/z 50-500) to detect the molecular ion and its fragments.[5]

-

For ESI-MS: Infuse the sample directly or via LC. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Spectroscopic Data Interpretation

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 - 7.85 | Multiplet | 2H | Phenyl H (ortho) | Protons ortho to the thiazole ring are deshielded by the ring's electron-withdrawing nature. |

| ~ 7.50 - 7.40 | Multiplet | 3H | Phenyl H (meta, para) | Protons on the phenyl ring in the meta and para positions. |

| ~ 2.65 | Singlet | 3H | -C(=O)CH₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |

| ~ 2.55 | Singlet | 3H | Thiazole-CH₃ | Protons of the methyl group attached directly to the thiazole ring. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 192.0 | C =O | Carbonyl carbon, highly deshielded. |

| ~ 168.0 | Thiazole C 2-Ph | Carbon in the thiazole ring bonded to nitrogen and the phenyl group. |

| ~ 155.0 | Thiazole C 4-CH₃ | Quaternary carbon in the thiazole ring. |

| ~ 132.5 | Phenyl C (ipso) | Carbon of the phenyl ring attached to the thiazole. |

| ~ 130.5 | Phenyl C (para) | Aromatic carbon. |

| ~ 129.0 | Phenyl C (meta) | Aromatic carbons. |

| ~ 126.5 | Phenyl C (ortho) | Aromatic carbons. |

| ~ 120.0 | Thiazole C 5-Acetyl | Quaternary carbon in the thiazole ring. |

| ~ 30.0 | -C(=O)C H₃ | Acetyl methyl carbon. |

| ~ 17.0 | Thiazole-C H₃ | Thiazole methyl carbon. |

Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum highlights the key functional groups based on their vibrational frequencies. Thiazole derivatives have characteristic bands for the ring vibrations.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (from CH₃ groups) |

| ~ 1680 | Strong | C=O Stretch (Aryl ketone) |

| ~ 1580 | Medium | C=N Stretch (Thiazole ring) |

| ~ 1480 - 1440 | Medium | C=C Stretch (Aromatic and Thiazole rings) |

| ~ 760 and 690 | Strong | C-H Out-of-plane Bending (Monosubstituted benzene) |

Mass Spectrometry (EI)

Electron Ionization Mass Spectrometry provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak is expected at m/z 217, corresponding to the molecular weight.[2]

-

Molecular Ion (M⁺): m/z 217

-

Key Fragments: The fragmentation of thiazoles can be complex, but logical pathways can be predicted. A primary and highly favorable fragmentation is the cleavage of the acetyl group.

Caption: Predicted major fragmentation pathway for the title compound under EI-MS.

Summary of Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | δ ~ 7.9 (m, 2H), 7.45 (m, 3H), 2.65 (s, 3H), 2.55 (s, 3H) |

| ¹³C NMR | δ ~ 192.0 (C=O), 168.0, 155.0, 132.5, 130.5, 129.0, 126.5, 120.0, 30.0, 17.0 |

| IR (cm⁻¹) | ~ 1680 (C=O), ~ 1580 (C=N), ~ 760 & 690 (Aromatic C-H bend) |

| MS (m/z) | 217 (M⁺), 202 ([M-CH₃]⁺) |

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a unique and verifiable fingerprint for this compound. The data presented in this guide, derived from established principles and comparison with related structures, offers a reliable baseline for the structural confirmation and purity assessment of this compound. Adherence to the outlined protocols ensures the generation of high-fidelity data, which is the cornerstone of scientific integrity in chemical research and drug development.

References

- Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.

- Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.

-

Abdellattif, M. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic compounds. Available at: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. This compound | C12H11NOS | CID 540397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Enduring Significance of the Thiazole Scaffold

An In-depth Technical Guide to the Biological Activity of Thiazole and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands out as a "privileged scaffold."[1][2] Its significance is not a recent discovery but a long-established principle, evidenced by its presence in a vast array of natural products, such as Vitamin B1 (thiamine), and a multitude of FDA-approved synthetic drugs.[3][4] Molecules incorporating the thiazole moiety exhibit an exceptionally broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects.[5][6][7] This versatility stems from the unique physicochemical properties of the thiazole ring, which allow it to interact with a wide range of biological targets through various mechanisms.[8][9] This guide provides a comprehensive exploration of the key biological activities of thiazole derivatives, delves into the nuances of their structure-activity relationships, and presents detailed experimental protocols for their evaluation, offering a critical resource for professionals engaged in drug discovery and development.

The Thiazole Core: A Foundation for Pharmacological Diversity

The thiazole nucleus is a cornerstone in the design of therapeutic agents.[7] Its aromatic nature, coupled with the presence of electronegative nitrogen and sulfur atoms, creates a unique electronic profile. The nitrogen atom at position 3 readily acts as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[10][11] The ring's various positions (C2, C4, C5) can be readily substituted, allowing chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[8][12] This inherent modularity is a key reason why modifications of the thiazole ring can lead to compounds with improved efficacy and reduced toxicity.[13]

Caption: Core properties of the thiazole ring enabling its pharmacological versatility.

Key Biological Activities and Mechanisms of Action

Thiazole derivatives have demonstrated efficacy across a remarkable range of therapeutic areas. This section details their most significant biological activities, supported by mechanistic insights and structure-activity relationship (SAR) studies.

Antimicrobial Activity

The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[14][15] Thiazole derivatives have long been a fruitful area of investigation, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][16][17]

Mechanism of Action: The antimicrobial action of thiazole derivatives is often multifactorial. Their amphiphilic character, combining hydrophilic and hydrophobic properties, allows them to penetrate bacterial cell membranes, leading to cytoplasm leakage and disruption of cellular physiology.[15] Specific molecular targets have also been identified; for instance, some derivatives are predicted to inhibit essential bacterial enzymes like DNA gyrase or MurB, which is involved in peptidoglycan synthesis.[14][18]

Structure-Activity Relationship (SAR):

-

The introduction of bulky or lipophilic substituents at the C2 and C4 positions of the thiazole ring often enhances antimicrobial activity.[15]

-

Hybrid molecules, where the thiazole ring is fused or linked to other heterocyclic systems like pyrazoline or triazole, frequently show synergistic or enhanced activity compared to the individual components.[19][20][21]

-

The presence of a benzenesulfonamide fragment can confer potent activity, particularly against Gram-positive bacteria.[11]

| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae | 6.25 - 12.5 | [5] |

| Thiazole-hydrazone derivatives | A. fumigatus | 0.03 (4x more potent than Amphotericin B) | [5] |

| Thiazolyl-pyrazoline-triazole-thiadiazoles | E. coli, P. aeruginosa, S. aureus | 5 - 10 | [19] |

| Heteroaryl(aryl) thiazole derivatives | S. aureus, E. coli (resistant strains) | 230 - 940 | [18] |

Anticancer Activity

Thiazole is a key structural component in several clinically approved anticancer drugs, including Dasatinib and Ixazomib.[10][22] This has spurred extensive research, revealing that thiazole derivatives can combat cancer through a multitude of mechanisms, often with high potency and improved selectivity over traditional chemotherapeutics.[13][23][24]

Mechanism of Action: The anticancer effects of thiazole derivatives are diverse. They have been shown to:

-

Inhibit Kinases: Many derivatives act as potent inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as VEGFR-2.[25]

-

Induce Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer agents.[10][25]

-

Disrupt Microtubules: Similar to drugs like paclitaxel, some thiazoles interfere with tubulin polymerization, arresting the cell cycle and preventing cell division.[24]

-

Inhibit Other Key Enzymes: Targets such as topoisomerase and histone deacetylases (HDACs) have also been identified.[24]

Caption: Mechanism of a thiazole derivative inhibiting the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR):

-

The presence of a 3,4,5-trimethoxyphenyl group is often associated with enhanced anticancer activity.[11]

-

Substitutions on phenyl rings attached to the thiazole core play a critical role; hydroxyl groups can enhance activity, while fluorine groups may decrease it in certain scaffolds.[12]

-

For some series, a methoxy group leads to higher antitumor activity than a halogen group.[12]

| Compound Series | Cancer Cell Line | Reported IC50 (µM) | Reference |

| Benzimidazole-thiazole derivatives | Human cancer cell lines | Favorable vs. standard treatments | [1] |

| Pyrazole-naphthalene-thiazole hybrids | HeLa, HepG2 | 0.86 - 8.49 | [12] |

| Benzylidene hydrazinyl-thiazolones (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57, 7.26 | [25] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[26][27][28]

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of enzymes responsible for producing pro-inflammatory mediators. Certain thiazole derivatives have shown the ability to block prostaglandin production by inhibiting COX-2, similar to selective NSAIDs.[29] Others may inhibit inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, a key inflammatory molecule.[30]

Structure-Activity Relationship (SAR):

-

Derivatives of 4-arylthiazole acetic acid have shown significant anti-inflammatory effects.[28]

-

The specific substitutions on the thiazole ring and any attached aryl groups determine the potency and selectivity for enzymes like COX-2.[26][29]

| Compound | Assay Model | Efficacy | Reference |

| Substituted phenyl thiazoles (3c, 3d) | Carrageenan-induced rat paw edema | Up to 44% inhibition | [26] |

| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Carrageenan-induced rat paw edema | Strong anti-edematous activity | [28] |

| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Lowered oxidative stress & bone marrow response | [30] |

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel thiazole derivatives.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol determines a compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or growth inhibition.[25][31][32]

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[32]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine, Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[33][34][35]

Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well plate. Growth is assessed after incubation by visual inspection or spectrophotometry.[33][35]

Step-by-Step Methodology:

-

Prepare Compound Plate: In a 96-well plate, prepare two-fold serial dilutions of the thiazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

-

Prepare Inoculum: Culture the microorganism overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well of the compound plate. The final volume in each well is now 100 µL.

-

Controls: Include the following controls on each plate:

-

Sterility Control: Broth medium only (no compound, no inoculum).

-

Growth Control: Broth medium with inoculum (no compound).

-

Positive Control: A known antibiotic/antifungal drug (e.g., Ampicillin, Fluconazole) with inoculum.

-

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader. The MIC is the well with the lowest compound concentration that shows the same OD as the sterility control.

Conclusion and Future Perspectives

The thiazole scaffold is undeniably a cornerstone of modern medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1][5] The extensive research into its antimicrobial, anticancer, and anti-inflammatory properties has provided a wealth of knowledge and numerous lead compounds for drug development.[4][7][13] The future of thiazole research lies in the rational design of next-generation derivatives. By leveraging a deeper understanding of structure-activity relationships and mechanistic insights, scientists can develop compounds with enhanced target specificity, improved pharmacokinetic profiles, and lower toxicity. The application of molecular hybridization, combining the thiazole moiety with other bioactive pharmacophores, will continue to be a powerful strategy for overcoming drug resistance and creating novel therapeutics with synergistic effects.[15][36] As our understanding of disease pathways grows, the versatile and adaptable thiazole ring will undoubtedly remain a central element in the quest for new and effective medicines.

References

-

Pop, V., & Crișan, O. (2023). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 28(14), 5488. [Link]

-

Reddy, T. S., & Ghorai, P. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Organic & Biomolecular Chemistry, 19(44), 9647-9652. [Link]

-

Pharma Tutor. (2024). A review on thiazole based compounds & it's pharmacological activities. PharmaTutor. [Link]

-

Pharma Tutor. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. PharmaTutor. [Link]

-

Kaur, H., & Goyal, A. (2018). A Review on Thiazole as Anticancer Agents. International Journal of Pharmaceutics and Drug Analysis, 6(5), 509-522. [Link]

-

MDPI. (n.d.). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. MDPI. [Link]

-

Ahmad, A., et al. (2015). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 35(11), 1271-1281. [Link]

-

Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

-

ADMET and DMPK. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ADMET & DMPK, 11(4), 545-565. [Link]

-

Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

-

Ali, M. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 18051-18081. [Link]

-

Journal of Advanced Zoology. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Advanced Zoology, 45(S2), 1629-1638. [Link]

-

Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(31), 3505-3524. [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia. [Link]

-

Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8008. [Link]

-

International Journal of Pharmaceutical Research. (2021). Thiazole Scaffold: An Overview on its Synthetic and Pharmaceutical Aspects. International Journal of Pharmaceutical Research, 13(4). [Link]

-

Sharma, R., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-187. [Link]

-

Odile, C., et al. (2001). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Journal of Molecular Structure: THEOCHEM, 540(1-3), 135-145. [Link]

-

Dadgostar, P. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Medical Microbiology & Diagnosis. [Link]

-

Siddiqui, H. L., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(23), 7868. [Link]

-

Lesyk, R., et al. (2019). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Scientia Pharmaceutica, 87(1), 4. [Link]

-

Ujváry, I. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Review On Chemistry And Antimicrobial Activity Of Thiazole. International Journal of Pharmaceutical and Bio-Medical Science, 3(10), 1-13. [Link]

-

Oniga, S., et al. (2021). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Antioxidants, 10(5), 743. [Link]

-

Stankova, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(23), 7149. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-12. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Al-Abdullah, E. S., et al. (2010). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1406-1416. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2015). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 23-30. [Link]

-

Naito, Y., et al. (1980). Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. Journal of Pharmacobio-Dynamics, 3(7), 357-366. [Link]

-

Bentham Science. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

-

Scilit. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Scilit. [Link]

-

Semantic Scholar. (n.d.). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Semantic Scholar. [Link]

-

Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Serbian Chemical Society, 85(12), 1547-1582. [Link]

-

National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

-

ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. MSD Manual Professional Edition. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17748-17757. [Link]

-

National Institutes of Health. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. ResearchGate. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 643-661. [Link]

-

MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(20), 7068. [Link]

-

ResearchGate. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

-

ResearchGate. (2023). (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ResearchGate. [Link]

-

National Institutes of Health. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. spast.org [spast.org]

- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. archives.ijper.org [archives.ijper.org]

- 13. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]

- 14. jchemrev.com [jchemrev.com]

- 15. mdpi.com [mdpi.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. mdpi.com [mdpi.com]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 27. researchgate.net [researchgate.net]

- 28. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]

- 30. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 34. mdpi.com [mdpi.com]

- 35. integra-biosciences.com [integra-biosciences.com]

- 36. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: A Technical Guide for Preclinical Research and Development

Executive Summary

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7] This guide focuses on a specific, yet underexplored, member of this class: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one (CAS No. 7520-94-7).[8] While direct pharmacological data on this compound is sparse, its structural motifs—a substituted thiazole ring—strongly suggest a high potential for therapeutic relevance.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, evidence-based approach to systematically investigate the pharmacological applications of this compound. We will delve into the rationale for prioritizing certain therapeutic areas, provide detailed, step-by-step experimental protocols for preclinical evaluation, and offer insights into the underlying mechanisms that may be at play. Our approach is grounded in the established bioactivities of structurally related thiazole derivatives, providing a solid foundation for initiating a comprehensive research program.

Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring is a versatile heterocyclic scaffold due to its unique electronic properties and its ability to engage in various biological interactions.[5] Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam underscores its significance in medicinal chemistry.[2][9] The diverse biological activities of thiazole derivatives are a testament to the scaffold's adaptability, allowing for modifications that can fine-tune its pharmacological profile.[1][10]

This compound features key structural elements that are commonly associated with bioactivity. The phenyl group at the 2-position and the methyl and acetyl groups at the 4- and 5-positions, respectively, provide opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity. The lipophilic character of the di-substituted thiazole may also enhance its transport across biological membranes.[11]

Prioritizing Therapeutic Areas for Investigation

Based on extensive literature on thiazole derivatives, we propose prioritizing the following therapeutic areas for the initial investigation of this compound:

-

Oncology: Thiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[9][11][12]

-

Infectious Diseases: The thiazole ring is a common feature in many antimicrobial agents, exhibiting both antibacterial and antifungal properties.[13][14][15]

-

Inflammation: Numerous thiazole derivatives have shown significant anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade like COX and LOX.[16][17][18][19]

Proposed Preclinical Evaluation Workflow